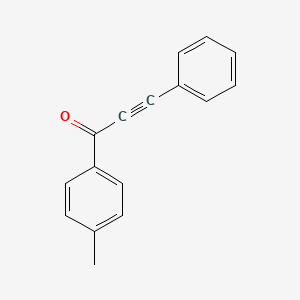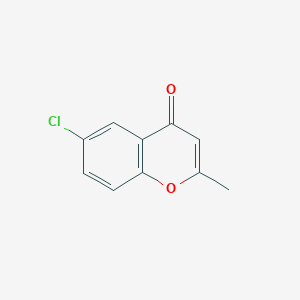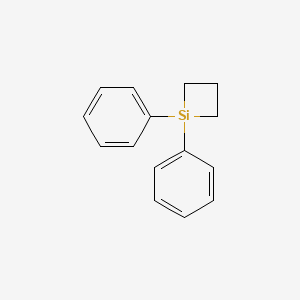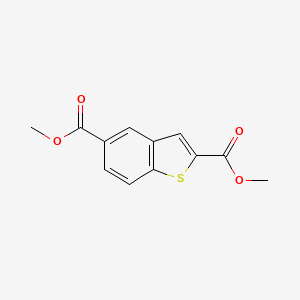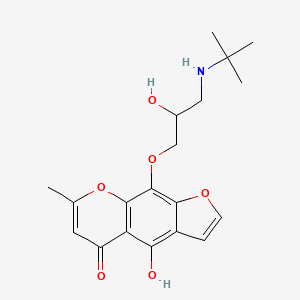
Butocrolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butocrolol is a compound with the molecular formula C19H23NO6 and a molecular weight of 361.39 g/mol . It is a beta-adrenergic receptor blocker used primarily in the treatment of cardiovascular diseases . This compound is known for its ability to manage conditions such as hypertension and arrhythmias by blocking the action of certain natural chemicals in the body, like epinephrine, on the heart and blood vessels .
Méthodes De Préparation
The synthesis of butocrolol involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of functional groups: Functional groups such as hydroxyl and amino groups are introduced through specific reactions like hydroxylation and amination.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Butocrolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Butocrolol has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies involving beta-adrenergic receptor blockers.
Biology: Researchers use this compound to study the effects of beta-blockers on biological systems, particularly the cardiovascular system.
Medicine: this compound is investigated for its therapeutic potential in treating various cardiovascular conditions, including hypertension and arrhythmias.
Mécanisme D'action
Butocrolol exerts its effects by blocking beta-adrenergic receptors, specifically beta-1 receptors in the heart. This action reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . The molecular targets of this compound include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparaison Avec Des Composés Similaires
Butocrolol is similar to other beta-adrenergic receptor blockers such as metoprolol and bisoprolol . it has unique properties that distinguish it from these compounds:
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and potential therapeutic benefits .
Propriétés
Numéro CAS |
55165-22-5 |
|---|---|
Formule moléculaire |
C19H23NO6 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
9-[3-(tert-butylamino)-2-hydroxypropoxy]-4-hydroxy-7-methylfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C19H23NO6/c1-10-7-13(22)14-15(23)12-5-6-24-16(12)18(17(14)26-10)25-9-11(21)8-20-19(2,3)4/h5-7,11,20-21,23H,8-9H2,1-4H3 |
Clé InChI |
RRTGJSZJWLUVRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OCC(CNC(C)(C)C)O |
SMILES canonique |
CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OCC(CNC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





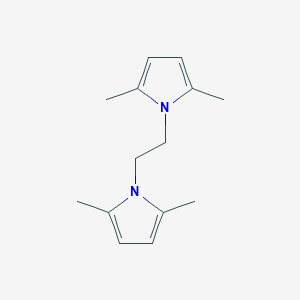
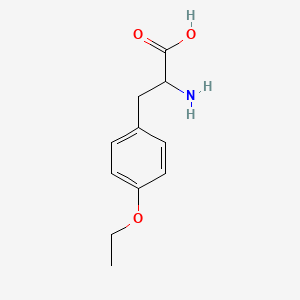
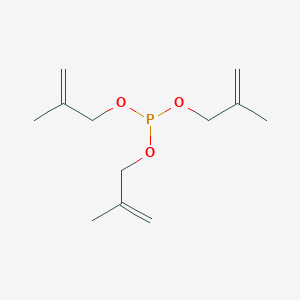
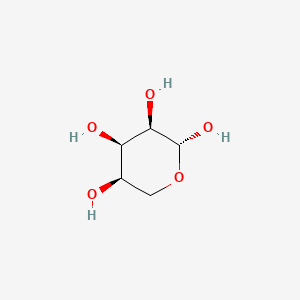

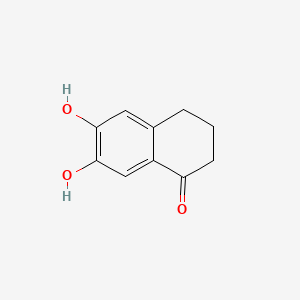
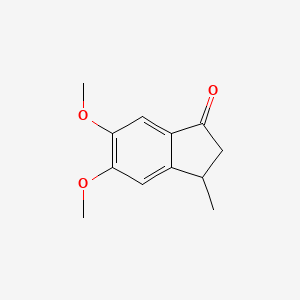
![Furo[3,4-f][1,3]benzodioxole-5,7-dione](/img/structure/B1618880.png)
